Z-Gly-gly-trp-OH

説明

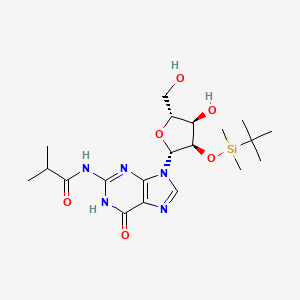

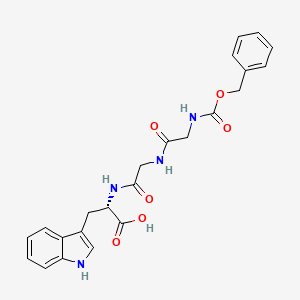

“Z-Gly-gly-trp-OH” is a peptide compound. The “Z” stands for a protecting group, benzyloxycarbonyl, which is often used in peptide synthesis . The “Gly-gly-trp” represents a sequence of three amino acids: glycine (Gly), glycine (Gly), and tryptophan (Trp). The “OH” at the end indicates a hydroxyl group .

Synthesis Analysis

The synthesis of such peptides often involves solution phase peptide synthesis . The process typically includes the protection of certain amino and carboxyl groups during the synthesis of a peptide . The carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives .

Molecular Structure Analysis

The molecular structure of “Z-Gly-gly-trp-OH” can be represented by the molecular formula C21H21N3O5 . The molecular weight of this compound is 395.41 .

科学的研究の応用

Spectroscopic Analysis and Secondary Structure Formation

- Z-Pro-Leu-Gly-OH, a three-residue peptide capped with a benzyloxycarbonyl (Z-) group, shows clear evidence of different hydrogen-bonding networks when investigated using infrared (IR) spectroscopy. The gas phase structure of Z-Pro-Leu-Gly-OH forms a successive γ-turn structure with a free C-terminal carboxyl group, providing insights into its binding capabilities in the gas phase (Chakraborty et al., 2012).

Sequence Recognition and Sorting

- Cucurbit[7]uril, a molecule used for molecular recognition, shows a very strong complex formation with zwitterionic dipeptide Phe-Gly, and it effectively recognizes peptide sequences, showing relative affinities that are notably different for sequences like Phe-Gly over Gly-Phe and Tyr-Gly over Gly-Tyr (Rekharsky et al., 2008).

Surface Modification and Functionalization

- A modified method using Z-Gly-OH for solvent-free surface modification introduces amino groups on carbon nanotube surfaces. This method suggests an increased contact area of the functionalizing substances with carbon nanotubes, offering potential in various nanotechnological applications (Gorshkova et al., 2021).

Conformational Analysis and Peptide Structure

- In studies on peptides like Z-(Gly)n-OH, spectroscopy has been used to characterize the structures in terms of sequences of intramolecular H-bonded rings. The research provides valuable information on the conformation-specific structures and potential functionalities of such peptides (Dean et al., 2012).

Peptide-Based Chemical Sensors

- A peptide-based fluorescent chemical sensor incorporating elements such as Trp and Gly has been designed for detecting Zn2+. The sensor, based on fluorescence resonance energy transfer (FRET), provides a tool for in vitro and in vivo applications, expanding the potential uses of peptides in biochemical sensing (Zhang et al., 2019).

Safety and Hazards

The safety data sheet for “Z-Gly-gly-trp-OH” suggests that it should be handled with care. It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. In case of accidental release, it’s advised to avoid letting the chemical enter drains .

特性

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O6/c28-20(12-26-23(32)33-14-15-6-2-1-3-7-15)25-13-21(29)27-19(22(30)31)10-16-11-24-18-9-5-4-8-17(16)18/h1-9,11,19,24H,10,12-14H2,(H,25,28)(H,26,32)(H,27,29)(H,30,31)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUFIASSRJGSBQ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gly-gly-trp-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B1436572.png)

![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1436574.png)

![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile](/img/structure/B1436577.png)

![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1436586.png)